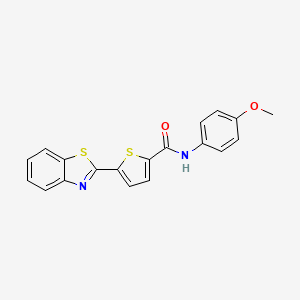

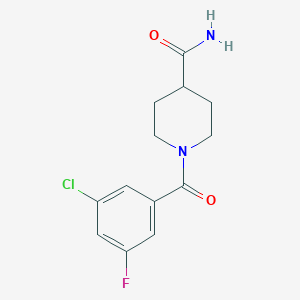

![molecular formula C15H11Cl2IO3 B2940600 4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 428481-98-5](/img/structure/B2940600.png)

4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde” is a chemical compound. It has a molecular weight of 281.14 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H10Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The compound has a boiling point of 92-93 degrees . It is stored at ambient temperature .Scientific Research Applications

Photocatalytic Oxidation

Research by Higashimoto et al. (2009) on the photocatalytic oxidation of benzyl alcohol and its derivatives shows the high conversion and selectivity of such compounds on a TiO2 photocatalyst under O2 atmosphere. This reaction is significant under both UV-light and visible light, indicating potential applications in photocatalysis (Higashimoto et al., 2009).

Reductive Aldehyde Group Modification

Arsenyev et al. (2016) describe the reduction of aldehyde groups in derivatives, leading to methoxymethyl or methyl analogues, and further oxidation into corresponding o-benzoquinones. This modification process demonstrates the chemical versatility of such compounds in synthetic chemistry (Arsenyev et al., 2016).

Linkers in Solid Phase Organic Synthesis

Swayze (1997) investigated electron-rich benzaldehyde derivatives as linkers for solid phase organic synthesis. Their conversion to various secondary amides and subsequent cleavage from supports highlights their potential in facilitating diverse synthetic pathways in organic chemistry (Swayze, 1997).

Photochemistry of Substituted Benzaldehydes

Charlton and Koh (1988) studied the photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes, indicating the impact of methoxy substituents on photochemical reactions. This research suggests applications in photochemistry and molecular design (Charlton & Koh, 1988).

Catalytic Oxidative Demethylation

Fraaije and van Berkel (1997) explored the oxidative demethylation of methoxymethylphenol by vanillyl-alcohol oxidase. The study provides insight into catalytic mechanisms relevant to biochemical and enzymatic processes, indicating potential biomedical applications (Fraaije & van Berkel, 1997).

Safety and Hazards

properties

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2IO3/c1-20-14-6-10(7-19)5-13(18)15(14)21-8-9-2-3-11(16)12(17)4-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAODGSNJNSJCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

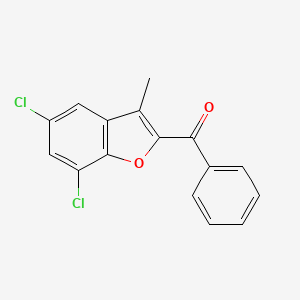

![2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2940529.png)

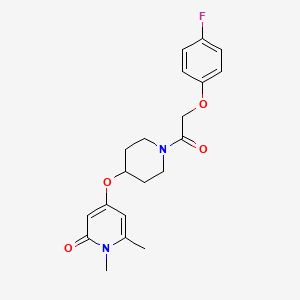

![N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940530.png)

![3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2940531.png)

![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)

![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)

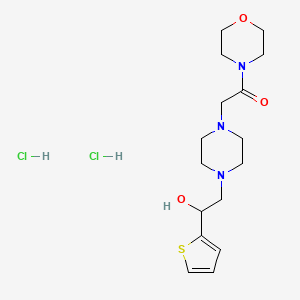

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940539.png)

![1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2940540.png)